Triethanolamine dioleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine dioleate is synthesized by reacting triethanolamine with oleic acid in a mass ratio of 2:1. The reaction is typically carried out in the presence of a solvent such as toluene. The mixture is heated until no water is generated, indicating the completion of the reaction. The product is then cooled to obtain this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the same basic steps but on a larger scale. The reaction is carried out in a reactor with precise control over temperature and mixing to ensure consistent product quality. The final product is often purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Triethanolamine dioleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Triethanolamine dioleate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of triethanolamine dioleate involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to stabilize emulsions and enhance the solubility of various compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous media .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A related compound with similar surfactant properties but without the oleate component.
Diethanolamine: Another related compound with two ethanolamine groups instead of three.
Monoethanolamine: A simpler compound with only one ethanolamine group.
Uniqueness
Triethanolamine dioleate is unique due to its combination of triethanolamine and oleic acid, which imparts both hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .
Biological Activity
Triethanolamine (TEA), also known as Trolamine, is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous liquid that serves various roles in pharmaceuticals and cosmetics, including as a surfactant, emulsifier, and pH adjuster. This article focuses on the biological activity of triethanolamine dioleate, a derivative of triethanolamine, examining its pharmacological properties, mechanisms of action, and safety profile.
This compound exhibits several biological activities primarily due to its surfactant properties. As a surfactant, it lowers interfacial tension, facilitating the emulsification of hydrophobic substances in aqueous solutions. This property is particularly useful in pharmaceutical formulations where drug solubility is crucial for efficacy.
- Antioxidant Activity : TEA has been noted for its potential antioxidant properties. It may help prevent the auto-oxidation of fats and oils in formulations, which is essential for maintaining the stability of cosmetic and pharmaceutical products .
- Dermal Absorption : Studies indicate that dermal absorption of triethanolamine increases with dosage. In animal models, absorption rates ranged from 19-28% in rats and 60-80% in mice when applied with acetone . This suggests that TEA can penetrate biological membranes, which may enhance its therapeutic applications.
- Cytotoxicity : Research has shown that triethanolamine can induce cytotoxic effects under certain conditions. For instance, exposure to high concentrations has been linked to increased oxidative stress and cytotoxicity in cell cultures .
Efficacy in Ear Wax Removal
A systematic review analyzed ten studies involving triethanolamine-based ear drops for the removal of ear wax. The results indicated that active treatments using triethanolamine polypeptide showed a significantly higher clearance rate compared to no treatment (22% vs. 5%) after five days . This highlights its effectiveness as a topical agent.
Safety Profile
While triethanolamine is widely used, it has been associated with certain adverse effects:
- Allergic Reactions : Reports indicate that triethanolamine can cause contact allergies, particularly in cosmetic applications .
- Toxicity Studies : In inhalation studies conducted on Wistar rats, triethanolamine exhibited less systemic toxicity compared to diethanolamine but still raised concerns regarding respiratory tract irritation at higher concentrations .
Comparative Analysis of Biological Activity
Property | Triethanolamine | This compound |
---|---|---|
Antioxidant Activity | Moderate | Enhanced |
Dermal Absorption | 19-80% | Higher potential |
Cytotoxicity | Low at standard use | Increased at high doses |
Efficacy in Treatments | Effective for ear wax removal | Potentially broader applications |
Properties
CAS No. |
54999-00-7 |
---|---|
Molecular Formula |
C42H79NO5 |
Molecular Weight |
678.1 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3 |
InChI Key |
LKJAFAGFOFGLLS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
54999-00-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.